Technical Guide: Ethyl Mesitylglyoxylate – Properties, Synthesis, and Applications
Technical Guide: Ethyl Mesitylglyoxylate – Properties, Synthesis, and Applications
Executive Summary
Ethyl Mesitylglyoxylate (Ethyl 2-mesityl-2-oxoacetate; CAS: 5524-57-2) is a specialized
Physicochemical Profile
The following data aggregates experimental values and validated computational models for CAS 5524-57-2.
| Property | Value | Notes |
| IUPAC Name | Ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |
| Molecular Formula | ||
| Molecular Weight | 220.27 g/mol | |
| Appearance | Viscous Yellow Liquid | May solidify upon prolonged cooling |
| Boiling Point | 164–165 °C @ 10 mmHg | High vacuum distillation required |
| Refractive Index | Estimated for mesityl esters | |
| Solubility | Soluble in DCM, EtOAc, Toluene | Immiscible with water |
| Flash Point | >110 °C (Closed Cup) | Predicted based on BP |
Synthetic Methodology: Friedel-Crafts Acylation
The most robust route to ethyl mesitylglyoxylate is the Friedel-Crafts acylation of mesitylene with ethyl chlorooxoacetate (ethyl oxalyl chloride). This method leverages the electron-rich nature of the mesitylene ring to facilitate electrophilic aromatic substitution under Lewis acid catalysis.
Experimental Protocol
Objective: Synthesis of Ethyl Mesitylglyoxylate (100 mmol scale).
Reagents:
-
Mesitylene (1,3,5-trimethylbenzene): 12.0 g (100 mmol)
-
Ethyl chlorooxoacetate (Ethyl oxalyl chloride): 15.0 g (110 mmol)
-
Aluminum Chloride (
): 16.0 g (120 mmol) -
Dichloromethane (DCM): 150 mL (Anhydrous)
Procedure:
-
Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas (Argon/Nitrogen) inlet.
-
Lewis Acid Suspension: Charge the flask with
(16.0 g) and anhydrous DCM (100 mL). Cool the suspension to 0 °C using an ice bath. -
Electrophile Formation: Add Ethyl chlorooxoacetate (15.0 g) dropwise over 15 minutes. The solution may darken slightly as the acylium ion complex forms. Stir for 20 minutes at 0 °C.
-
Acylation: Dissolve Mesitylene (12.0 g) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes. Maintain internal temperature below 5 °C to prevent poly-acylation or isomerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2); the product will appear as a UV-active spot with lower
than mesitylene. -
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1M) mixture with vigorous stirring to hydrolyze aluminum salts.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Combine organic phases, wash with saturated (to remove acidic impurities) and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude yellow oil via vacuum distillation (bp 164–165 °C @ 10 mmHg) to obtain the pure ester.
Reaction Logic Diagram
Figure 1: Step-wise mechanistic flow of the Friedel-Crafts synthesis.
Mechanism & Reactivity
The chemical behavior of ethyl mesitylglyoxylate is defined by the interplay between the
Steric Shielding (The "Mesityl Effect")
The two ortho-methyl groups on the aromatic ring create a "steric picket fence" perpendicular to the carbonyl plane.
-
Nucleophilic Attack: Attack at the ketone carbonyl is significantly retarded compared to phenylglyoxylates. Reagents such as Grignards or hydrides will preferentially attack the ester carbonyl or require forcing conditions to touch the ketone.
-
Stability: The compound exhibits enhanced hydrolytic stability, making it a robust intermediate for multi-step syntheses where other esters might hydrolyze.
Photochemical Cleavage (Norrish Type I)
As a benzoylformate derivative, this molecule is a photoinitiator. Upon UV irradiation (typically 300–400 nm), it undergoes homolytic cleavage at the C-C bond between the carbonyls.
Pathway:
-
Excitation to the Triplet State (
). - -Cleavage to form a Mesityloyl radical and an Ethoxycarbonyl radical .
-
These radicals initiate polymerization of acrylates or methacrylates.
Figure 2: Photochemical initiation pathway utilized in UV-curing applications.
Applications in Drug Development & Materials
Pharmaceutical Intermediate
Ethyl mesitylglyoxylate serves as a precursor for
-
Improve metabolic stability (blocking metabolic oxidation at the ring).
-
Restrict conformational flexibility (atropisomerism potential).
-
Increase lipophilicity (
).
Photoinitiator for Biocompatible Polymers
Due to its absorption tail extending into the near-UV/visible region and the generation of reactive radicals, it is used in the synthesis of hydrogels and dental composites. It is often preferred over phosphine oxides in specific formulations where yellowing must be minimized, as the photoproducts of glyoxylates are generally colorless.
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations, especially the Friedel-Crafts synthesis involving
and acid chlorides, must be performed in a functioning fume hood. -
Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.
References
-
Synthesis of Aryl Glyoxylates
-
Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964. (Foundational text on Acylation mechanics).
-
-
Physical Properties & Characterization
- Photochemical Behavior: Jockusch, S., et al. "Photocleavage of Mono- and Bis-Acylphosphine Oxides and Glyoxylates." Macromolecules, 2006. (Mechanistic insight into alpha-cleavage of keto esters).
-
Safety Data
